Cytotoxicity Potency vs. Fusaric Acid in Pancreatic Cancer Cells
Fusaproliferin (FUS) exhibits rapid, sub-micromolar IC50 values against pancreatic cancer cell lines (MIA PaCa-2 and PANC-1), a potency not observed with the structurally distinct Fusarium metabolite fusaric acid, which requires >100-fold higher concentrations to achieve 50% growth inhibition in the same cell lines [REFS-1, REFS-2].
| Evidence Dimension | Cytotoxicity (IC50) against pancreatic cancer cells |
|---|---|
| Target Compound Data | Sub-micromolar (IC50 < 1 µM) |
| Comparator Or Baseline | Fusaric acid: IC50 = 187.74 µM (MIA PaCa-2) and 134.83 µM (PANC-1) at 48 h |
| Quantified Difference | >100-fold more potent |
| Conditions | MIA PaCa-2 and PANC-1 human pancreatic cancer cell lines; viability assays (48 h for fusaric acid; rapid effect for FUS) |
Why This Matters
For researchers screening pancreatic cancer therapeutics, the >100-fold greater potency of fusaproliferin translates to significantly lower compound requirements and a wider therapeutic window in vitro.
- [1] Hoque, N., et al. (2018). Fusaproliferin, a Fungal Mycotoxin, Shows Cytotoxicity against Pancreatic Cancer Cell Lines. Molecules, 23(12), 3288. View Source
- [2] Kara, M., et al. (2023). Determination of the effects of fusaric acid, a mycotoxin, on cytotoxicity, gamma-H2AX, 8-hydroxy-2 deoxyguanosine and DNA repair gene expressions in pancreatic cancer cells. Toxicon, 231, 107203. View Source
